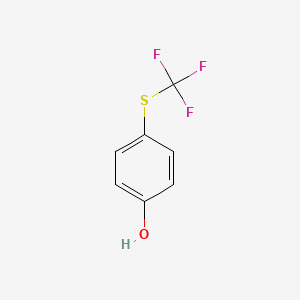

4-(Trifluoromethylthio)phenol

描述

Significance of Fluorine and Fluorine-Containing Substituents in Chemical Sciences

Fluorine, the most electronegative element, plays a pivotal role in modern chemical sciences. nih.govnumberanalytics.com Its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comrsc.org The carbon-fluorine bond is the strongest in organic chemistry, lending enhanced stability to fluorinated compounds. nih.govrsc.org This stability is a key reason for their widespread use in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org The small atomic size of fluorine, comparable to that of hydrogen, allows it to replace hydrogen without significant steric alteration, yet it can dramatically modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comtcichemicals.com

Academic Context of the Trifluoromethylthio Group (SCF₃) in Modern Organic Chemistry

Among the various fluorine-containing substituents, the trifluoromethylthio (SCF₃) group has garnered significant attention in academic and industrial research. rsc.orgrhhz.net This group is characterized by its high lipophilicity and strong electron-withdrawing nature. rhhz.netsioc-journal.cn The Hansch lipophilicity parameter (π) for the SCF₃ group is 1.44, which is notably higher than that of the trifluoromethyl (CF₃) group (0.88). ruhr-uni-bochum.de This enhanced lipophilicity can improve a drug molecule's permeability across cell membranes. sioc-journal.cnruhr-uni-bochum.de The strong electron-withdrawing effect of the SCF₃ group can also enhance the chemical and metabolic stability of a compound. acs.org Consequently, the development of synthetic methodologies for introducing the SCF₃ group into organic molecules is an active area of research. rhhz.net

Research Rationale for Investigating 4-(Trifluoromethylthio)phenol in Advanced Chemical Studies

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of more complex molecules. nbinno.comchemicalbook.com Its structure, featuring a phenol (B47542) ring substituted with a trifluoromethylthio group, makes it a subject of interest for several reasons. nbinno.com The presence of the hydroxyl (-OH) group on the phenol ring provides a reactive site for various chemical transformations, while the SCF₃ group influences the reactivity and properties of the entire molecule. rsc.org Investigating this compound allows researchers to explore the interplay between these two functional groups and to develop new synthetic methods. rsc.orgchemicalbook.com Furthermore, its role as a precursor in the synthesis of pharmaceuticals, such as the anthelmintic drug toltrazuril, and various agrochemicals underscores the practical importance of understanding its chemistry. nbinno.comlookchem.comchinachemicalproducts.com

Synthesis and Reactivity of this compound

Established Synthetic Routes

Several synthetic routes for this compound have been developed. One common method involves the reaction of 4-chlorothiophenol (B41493) with trifluoromethyl iodide in the presence of a palladium catalyst. nbinno.com Another approach starts from nitrophenylsulfoline, which undergoes a series of reactions including sulfonic methoxylation, chlorination, and trifluoromethylthiolation. guidechem.com Improvements to synthetic processes have been made, such as a six-step synthesis starting from nitrochlorobenzene, involving methanethiolation, chlorination, fluorination, reduction, diazotization, and hydrolysis. guidechem.com

A laboratory-scale synthesis involves the reaction of phenol with N-(trifluoromethylthio)saccharin in the presence of iron(III) chloride and diphenyl selenide (B1212193), yielding this compound as a white solid. acs.orgnih.gov

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is influenced by both the hydroxyl group and the electron-withdrawing trifluoromethylthio group. rsc.org The phenol moiety allows for electrophilic substitution reactions on the aromatic ring. For instance, it can be nitrated with nitric acid to yield the mono-nitrated product selectively. rsc.org Further reactions with halogenating agents like N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) lead to the formation of bromo- and iodo-substituted products, respectively. chemicalbook.com

The hydroxyl group can also undergo etherification. For example, it reacts with 4-bromobenzyl bromide to form the corresponding benzyl-substituted product, which can then participate in Suzuki-Miyaura coupling reactions with phenylboronic acid. rsc.org

Spectroscopic and Physicochemical Properties

Spectroscopic Data Analysis

The structure of this compound has been confirmed by various spectroscopic techniques.

| Spectroscopic Data for this compound | |

| ¹H NMR (in CDCl₃) | δ 5.23 (br s, 1H, OH), 6.84–6.90 (m, 2H, Ar-H), 7.51–7.57 (m, 2H, Ar-H) rsc.org |

| ¹³C NMR (in CDCl₃) | δ 115.2 (q, J = 2.0 Hz), 116.5, 129.5 (q, J = 308.1 Hz), 138.6, 158.0 rsc.org |

| ¹⁹F NMR (in CDCl₃) | δ -44.4 (s, SCF₃) rsc.org |

| Infrared (IR) | 3221, 1670, 1584, 1493, 1436, 1364, 1346, 1226, 1083, 826, 754, 650 cm⁻¹ rsc.org |

| Mass Spectrometry (ESI-HRMS) | m/z calcd for C₇H₄F₃OS (M - H)⁻ 192.9935, found 192.9945 rsc.org |

Physicochemical Characteristics

This compound is a colorless to light yellow crystalline solid. chemicalbook.com It has a melting point in the range of 52.9–60 °C and a boiling point of 77-78 °C at a pressure of 7 mmHg. rsc.orgsigmaaldrich.commolbase.com It is soluble in a variety of organic solvents but insoluble in water. nbinno.comchembk.com

| Physicochemical Properties of this compound | |

| Molecular Formula | C₇H₅F₃OS lookchem.com |

| Molecular Weight | 194.17 g/mol lookchem.com |

| Appearance | Colorless to light yellow crystalline solid chemicalbook.com |

| Melting Point | 52.9–60 °C rsc.orgsigmaaldrich.commolbase.com |

| Boiling Point | 77-78 °C / 7 mmHg sigmaaldrich.commolbase.com |

| Solubility | Insoluble in water chembk.com |

Applications in Academic and Industrial Research

Role as a Building Block in Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds. nbinno.comlookchem.com Its utility stems from the presence of the trifluoromethylthio group, which can impart desirable properties to the final products. nbinno.com It is used as a starting material for creating new chemical entities with potential applications in diverse fields. lookchem.com

Intermediate in the Synthesis of Bioactive Molecules

Agrochemicals

In the agrochemical industry, this compound is a crucial intermediate for the manufacture of herbicides, fungicides, and insecticides. nbinno.com A notable application is in the synthesis of the veterinary drug toltrazuril, which has anthelmintic properties. chemicalbook.comlookchem.comhaihangindustry.com

Pharmaceuticals

The trifluoromethylthio group is an important structural motif in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability, potentially improving a drug's bioavailability. acs.orgvulcanchem.com this compound serves as a building block in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory, antiviral, and anticancer agents. nbinno.com Research has also explored its derivatives in the development of antibacterial agents. nih.gov

Potential in Materials Science

Organofluorine compounds are widely used in materials science due to their unique properties. smolecule.com The presence of the trifluoromethylthio group in this compound and its derivatives can influence the electronic properties of molecules, making them potential candidates for applications in areas such as the development of fluoropolymers and other functional materials. smolecule.comsmolecule.com

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPTWHVKSATQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396803 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-84-7 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Trifluoromethylthio Phenol

Established Synthetic Pathways for 4-(Trifluoromethylthio)phenol

The synthesis of this compound has been approached through several distinct chemical strategies. These methods aim to introduce the trifluoromethylthio group onto the phenol (B47542) ring with high efficiency and regioselectivity.

Electrophilic Aromatic Trifluoromethylthiolation of Phenolic Substrates

Electrophilic trifluoromethylthiolation stands as a prominent method for the synthesis of this compound. This approach involves the reaction of a phenol with an electrophilic trifluoromethylthiolating reagent, often activated by a promoter. rsc.orgrsc.org

A key aspect of the electrophilic trifluoromethylthiolation of phenols is the control of regioselectivity. When phenol is unsubstituted at the para-position, the reaction typically yields the para-substituted product, this compound, with high selectivity. rsc.orgrsc.org For instance, the reaction of phenol with N-(trifluoromethylsulfanyl)aniline in the presence of a promoter exclusively gives the para-substituted product. rsc.org If the para-position is already occupied, the trifluoromethylthio group is directed to the ortho-position. rsc.org This high regioselectivity is a significant advantage of this synthetic route. rsc.org The functionalization is exclusively para-selective for phenols that are not substituted at both the ortho and para positions. rsc.orgresearchgate.net In cases of 3,4-dialkyl substituted phenols, the reaction proceeds according to the Mills-Nixon effect. rsc.org

| Phenolic Substrate | Promoter | Product | Selectivity |

|---|---|---|---|

| Phenol | BF₃·Et₂O or Triflic Acid | This compound | Exclusively para |

| para-Substituted Phenols | BF₃·Et₂O or Triflic Acid | ortho-(Trifluoromethylthio)phenol derivatives | ortho-selective |

| 2-Allylphenol | Triflic Acid | 4-(Trifluoromethylthio)-2-allylphenol | para-selective |

| Estrone | Triflic Acid | 2-(Trifluoromethylthio)estrone | ortho-selective |

| Estradiol | BF₃·Et₂O | 4-(Trifluoromethylthio)estradiol | para-selective |

Lewis acids and strong Brønsted acids like triflic acid play a crucial role in activating the electrophilic trifluoromethylthiolating reagent. rsc.orgrsc.org Common promoters include boron trifluoride etherate (BF₃·Et₂O) and triflic acid (TfOH). rsc.org The choice of promoter can depend on the reactivity of the phenolic substrate. rsc.orgrsc.org For highly reactive phenols such as catechol and pyrogallol, the milder Lewis acid BF₃·Et₂O is sufficient to promote the reaction smoothly. rsc.org However, for less reactive phenols, a stronger acid like triflic acid is often required to achieve good yields. rsc.org These promoters enhance the electrophilicity of the trifluoromethylthiolating agent, facilitating the attack by the electron-rich phenol ring. rsc.org

A more recent advancement involves the use of a dual catalytic system combining a Lewis acid and a Lewis base. nih.govscribd.comacs.org One such system employs iron(III) chloride (FeCl₃) as the Lewis acid and diphenyl selenide (B1212193) (Ph₂Se) as the Lewis base to activate N-trifluoromethylthiosaccharin. nih.govacs.org This dual approach allows for the trifluoromethylthiolation of a wide range of arenes, including phenols, under mild conditions and with low catalyst loadings. scribd.comacs.org The proposed mechanism involves the activation of N-trifluoromethylthiosaccharin by the Lewis acid, followed by a substitution reaction with the Lewis base to generate a highly reactive trifluoromethylated selenium cation, which then undergoes electrophilic aromatic substitution with the phenol. acs.org This method has been successfully applied to the synthesis of this compound in good yield. acs.org

| Substrate | Reagent | Lewis Acid | Lewis Base | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenol | N-(trifluoromethylthio)saccharin | FeCl₃ (2.5 mol%) | Diphenyl selenide (2.5 mol%) | Room temperature, 3 h | This compound | 79% |

Palladium-Catalyzed Trifluoromethylthiolation Approaches

Palladium catalysis offers an alternative strategy for the formation of C-S bonds. Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds has been developed, providing a method for the direct functionalization of arenes. acs.org While this method is broadly applicable, specific examples for the direct synthesis of this compound are less detailed in the provided search results. However, the use of N-(Trifluoromethylthio)succinimide in the palladium-catalyzed trifluoromethylthiolation of arenes has been noted. rsc.org Another approach involves the palladium-catalyzed arylative dearomatization of phenols, which yields spirocyclohexadienone products. nih.gov

Radical-Initiated Trifluoromethylthiolation Methods

Radical-initiated pathways provide another avenue for the synthesis of trifluoromethylthiolated compounds. researchgate.netmdpi.com These methods often involve the generation of a trifluoromethylthio radical (•SCF₃), which then reacts with the aromatic substrate. mdpi.com Silver trifluoromethylthiolate (AgSCF₃) is a common and stable source for the •SCF₃ radical. researchgate.netmdpi.com The radical can be generated from AgSCF₃ through oxidation, for instance with K₂S₂O₈. mdpi.com While these methods are effective for the trifluoromethylthiolation of various organic molecules, including the cyclization of N-phenylpent-4-enamides to form SCF₃-substituted γ-lactams, direct application to phenol for the synthesis of this compound is not explicitly detailed in the provided search results. mdpi.com The reaction of oxime radicals with a source of •SCF₃ has also been explored, leading to trifluoromethylthiolated products. beilstein-journals.org

Multi-Step Synthetic Strategies from Precursor Compounds

The synthesis of this compound, a key intermediate for various agrochemicals and pharmaceuticals, can be achieved through several multi-step pathways starting from readily available precursor compounds. guidechem.com These routes are designed to construct the core phenolic structure bearing the trifluoromethylthio (-SCF3) group.

Nitro Chlorine-Based Routes

An improved synthetic process for this compound utilizes nitro chlorine as the starting material. guidechem.com This method involves a six-step sequence:

Methyl mercerization

Chlorination

Hydrogen fluoride (B91410) exchange

Reaction with sodium sulfide (B99878)

Diazotization

Hydrolysis

This sequence, conducted within a methyl alcohol and sodium hydroxide (B78521) system, successfully yields the target product. guidechem.com

Nitrophenylsulpoline-Based Routes

A synthetic route starting from nitrophenylsulpoline has also been developed. guidechem.com This method proceeds through the following key transformations:

Sulfonic acid methylation

Chlorination

Trifluoromethylation to form a trifluoromethylsulfonylether

Reduction of the nitro group

Hydrolysis to yield the final this compound

This pathway achieves a total yield of 32.2%. guidechem.com While the starting materials are low-cost, the process involves toxic and hazardous substances such as dimethyl sulfate (B86663) for methylation and chlorine gas for chlorination, posing safety and environmental concerns. guidechem.com

Advanced Derivatization Reactions of this compound

The this compound molecule can undergo further chemical transformations to create a variety of derivatives. The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the reactivity of the aromatic ring in these subsequent reactions. rsc.org

Electrophilic Aromatic Substitution Reactions

The phenolic ring of this compound is subject to electrophilic aromatic substitution, allowing for the introduction of various functional groups. rsc.orgsigmaaldrich.cn The trifluoromethylthio group is a deactivating, meta-directing group, while the hydroxyl group is a powerful activating, ortho-, para-directing group. The outcome of these substitution reactions is therefore governed by the interplay between these two substituents.

This compound can be halogenated using standard electrophilic halogenating agents. rsc.orgsigmaaldrich.cn Reactions with N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) introduce bromine and iodine atoms, respectively, onto the aromatic ring. rsc.orgsigmaaldrich.cnresearchgate.net In one study, iodination using NIS in a specific reaction medium resulted in the formation of a diiodo derivative, indicating substitution at the two ortho positions relative to the hydroxyl group. rsc.org

Table 1: Halogenation of this compound

| Reagent | Product Type | Reference |

| N-Bromosuccinimide (NBS) | Bromo-substituted derivative | rsc.orgsigmaaldrich.cn |

| N-Iodosuccinimide (NIS) | Iodo-substituted derivative (e.g., diiodo derivative) | rsc.orgsigmaaldrich.cn |

The nitration of this compound demonstrates notable selectivity based on the reaction conditions. rsc.org The strong electron-withdrawing effect of the -SCF3 group deactivates the ring, making nitration less facile than in phenol itself. rsc.org

Treatment with 65% nitric acid (HNO₃) under solvent-free conditions at 30–40 °C for 14 hours leads to the selective formation of a mono-nitrated product in 87% yield. rsc.org This high selectivity is attributed to the deactivating nature of the trifluoromethylthio group, which prevents over-nitration under these conditions. rsc.org

More forceful conditions are required for dinitration. The use of a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄) at a higher temperature of 70–80°C is necessary to introduce a second nitro group. rsc.org

Table 2: Nitration of this compound

| Reagent(s) | Conditions | Product | Selectivity | Reference |

| 65% HNO₃ | 30–40 °C, 14h | Mono-nitrated product | High selectivity for mono-nitration | rsc.org |

| HNO₃ / H₂SO₄ | 70–80 °C | Di-nitrated product | Requires more rigorous conditions | rsc.org |

Benzylation and Related Alkylations

The phenolic hydroxyl group of this compound provides a reactive site for O-alkylation reactions, such as benzylation. This transformation is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide intermediate which then reacts with an alkyl halide.

A notable example is the reaction of this compound with 4-bromobenzyl bromide. researchgate.net This reaction serves to protect the phenolic hydroxyl group and simultaneously introduces a functional handle (the bromine atom) for subsequent transformations, such as cross-coupling reactions. The synthesis of 1-((4-bromobenzyl)oxy)-4-((trifluoromethyl)thio)benzene has been documented, proceeding in high yield. researchgate.net In a typical procedure, the phenol is treated with a base like potassium carbonate in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the benzyl (B1604629) bromide. researchgate.net

| Reactant A | Reactant B | Reagents | Solvent | Product | Yield | Reference |

| This compound | 4-Bromobenzyl bromide | K₂CO₃ | THF | 1-((4-Bromobenzyl)oxy)-4-((trifluoromethyl)thio)benzene | 95% | researchgate.net |

This table summarizes the benzylation reaction of this compound.

Nucleophilic Substitution Pathways

The phenoxide anion generated from this compound is a potent nucleophile that can participate in various substitution reactions. These reactions are fundamental for constructing more complex molecules, such as aryl ethers.

Beyond the O-alkylation described above, O-arylation represents another key nucleophilic substitution pathway. The synthesis of diphenyl ether derivatives can be accomplished by reacting this compound with a suitable arylating agent. For instance, the reaction with diphenyliodonium (B167342) triflate in the presence of a strong base like potassium tert-butoxide (t-BuOK) in THF yields the corresponding diaryl ether. researchgate.net This demonstrates the utility of the phenol as a nucleophile for forming C-O bonds with sp²-hybridized carbon atoms. researchgate.net

Oxidation Reactions (Sulfoxides, Sulfones)

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as their electronic and steric properties differ significantly from the parent sulfide, providing access to new chemical space for pharmaceutical and agrochemical research.

The selective oxidation of trifluoromethyl sulfides to sulfoxides without over-oxidation to the sulfone can be challenging. organic-chemistry.org However, controlled oxidation is achievable using specific reagents and conditions. A well-established method involves the use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid (TFA) and hydrogen peroxide (H₂O₂). organic-chemistry.orgscispace.com Using TFA as a solvent or co-solvent enhances the electrophilicity of the oxidant and can deactivate the resulting sulfoxide (B87167) towards further oxidation, thus improving selectivity. scispace.com

For the synthesis of sulfones, stronger oxidizing conditions or different catalytic systems are employed. Reagents such as excess hydrogen peroxide in combination with catalysts like niobium carbide can drive the reaction to the fully oxidized sulfone state. nih.govresearchgate.net

| Substrate | Product | Oxidizing System | Key Feature | Reference |

| Aryl-SCF₃ | Aryl-S(O)CF₃ | H₂O₂ / Trifluoroacetic Acid (TFA) | Selective oxidation to sulfoxide | scispace.com |

| Aryl-SCF₃ | Aryl-S(O)CF₃ | in situ TFPAA from H₂O₂ / CF₃COOH | High yield, clean conversion to sulfoxide | organic-chemistry.org |

| Aryl-S-R | Aryl-S(O₂)R | H₂O₂ / Niobium Carbide | Selective oxidation to sulfone | nih.gov |

This table presents common methods for the oxidation of aryl sulfides to sulfoxides and sulfones.

Reduction of the Trifluoromethylthio Group

The reduction of the trifluoromethylthio group represents a potential pathway to other functional groups, though it is less commonly documented for this specific compound. In general organic synthesis, the reductive cleavage of carbon-sulfur bonds (desulfurization) is a well-known transformation, frequently accomplished using Raney Nickel. researchgate.netwikidoc.orgmasterorganicchemistry.com This method is effective for reducing various sulfur-containing functional groups, including thioacetals, thiols, and sulfides, to the corresponding hydrocarbons. wikidoc.orgmasterorganicchemistry.com It is plausible that under forcing conditions with Raney Nickel, the C-S bond in this compound could be cleaved, leading to the formation of phenol and other reduction products. However, specific examples detailing the controlled reduction of the SCF₃ group on this compound are not extensively reported in the literature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate. libretexts.org While this compound cannot participate directly, it can be easily converted into a suitable coupling partner.

One strategy involves converting the phenol into an aryl triflate (trifluoromethanesulfonate). The synthesis of aryl triflates is generally achieved by reacting the corresponding phenol with triflic anhydride (B1165640) in the presence of a base like pyridine. This triflate derivative is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions. researchgate.netorganic-chemistry.org This two-step sequence allows for the coupling of the 4-((trifluoromethyl)thio)phenyl moiety with a wide range of aryl- or vinyl-boronic acids. researchgate.netorganic-chemistry.org

| Step | Reactants | Reagents / Catalyst | Product | Purpose | Reference |

| 1. Activation | This compound + Triflic Anhydride | Pyridine | 4-((Trifluoromethyl)thio)phenyl triflate | Create an effective leaving group for cross-coupling. | researchgate.netorganic-chemistry.org |

| 2. Coupling | Activated Phenol + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-1-((trifluoromethyl)thio)benzene | Form a new C-C bond, creating a biaryl structure. | libretexts.orgnih.gov |

This table outlines the two-step strategy for the Suzuki-Miyaura coupling of this compound.

Alternatively, as mentioned in section 2.2.1.3, the phenol can be functionalized with a halogenated group, which then serves as the coupling site. For example, the 4-bromobenzyl ether of this compound undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand to yield the corresponding biphenyl-containing ether derivative. researchgate.net

Intramolecular Cyclization Reactions

Advanced transformations of this compound derivatives include intramolecular cyclization reactions to build complex heterocyclic scaffolds. These reactions often involve installing a reactive side chain onto the phenol, which then participates in a ring-forming reaction.

A pertinent example involves the trifluoromethylthiolation of 2-allylphenol. researchgate.net In this reaction, the SCF₃ group is directed to the para-position relative to the hydroxyl group, forming 2-allyl-4-((trifluoromethyl)thio)phenol. This intermediate, under the acidic conditions of the reaction (using triflic acid as a promoter), undergoes a subsequent intramolecular cyclization. researchgate.net The phenolic oxygen acts as a nucleophile, attacking the double bond of the allyl group which is activated by the trifluoromethylthiolation reagent, leading to the formation of a novel dihydrobenzofuran derivative. researchgate.net This cascade reaction demonstrates how the inherent reactivity of the phenol and an appended functional group can be harnessed to construct complex fused ring systems.

Optimization of Synthetic Procedures and Stability Considerations

Mitigation of Hydrolytic and Oxidative Degradation

The stability of this compound is a critical consideration in its synthesis, storage, and application. The molecule possesses two primary sites susceptible to degradation: the trifluoromethylthio (-SCF3) group and the phenolic hydroxyl (-OH) group. The -SCF3 group, in particular, can be prone to hydrolytic and oxidative degradation, while the electron-rich phenol ring is susceptible to oxidation. Mitigation of these degradation pathways is essential to preserve the compound's integrity and purity.

Key strategies for mitigation involve the careful control of the chemical environment. The compound is known to be incompatible with strong oxidizing agents, acids, and bases, which can promote degradation reactions. molbase.com For instance, the sulfur atom in the trifluoromethylthio group can be oxidized to a sulfoxide and subsequently to a sulfone under certain oxidizing conditions. mdpi.com A study on the oxidation of aryl trifluoromethyl sulfides demonstrated a method using trifluoroacetic acid and hydrogen peroxide to form the corresponding sulfoxide, highlighting the sulfide's susceptibility to oxidation. mdpi.com

Therefore, preventing degradation involves avoiding these reactive conditions. Proper handling and storage are crucial, which includes keeping the compound in a cool, dry place within a tightly closed container to minimize exposure to atmospheric moisture and oxygen. molbase.com

Table 1: Conditions Leading to Potential Degradation of this compound

| Condition/Reagent | Potential Effect | Reference |

|---|---|---|

| Strong Oxidizing Agents | Oxidation of the sulfide (-SCF3) group to sulfoxide (-S(O)CF3) or sulfone (-S(O)2CF3). | molbase.commdpi.com |

| Strong Acids | Can promote degradation reactions. | molbase.com |

| Strong Bases | Can promote degradation reactions. | molbase.com |

Role of Inert Atmosphere and Controlled Reaction Conditions

To prevent the oxidative degradation of this compound and other sensitive reagents during its synthesis and subsequent transformations, reactions are typically conducted under carefully controlled conditions. The use of an inert atmosphere, by displacing oxygen, is a primary strategy to inhibit unwanted oxidation reactions. ethz.chevitachem.com

Research literature frequently details synthetic procedures where an inert atmosphere of nitrogen (N₂) or argon (Ar) is maintained throughout the reaction. ethz.chrsc.org For example, in the synthesis of 2-Methyl-4-(trifluoromethylthio)anisole from N-trifluoromethylthiosaccharin and 2-methylanisole, the reaction is performed in dry dichloromethane (B109758) under an argon atmosphere. evitachem.comnih.gov Similarly, the synthesis of peripherally substituted phthalocyanines from precursors like this compound involves carrying out the reaction under a dry N₂ atmosphere to prevent side reactions. rsc.org

Beyond an inert atmosphere, other conditions are controlled to ensure reaction specificity and yield. These include the use of dry (anhydrous) solvents to prevent hydrolytic side reactions and precise temperature control to manage reaction kinetics and minimize the formation of byproducts. ethz.ch

Table 2: Examples of Controlled Reaction Conditions in Syntheses Involving Aryl Trifluoromethyl Thioethers

| Reaction | Key Conditions | Purpose | Reference |

|---|---|---|---|

| Trifluoromethylthiolation of 2-methylanisole | Dry dichloromethane, Argon atmosphere, Room temperature | Prevent oxidation and hydrolysis | evitachem.comnih.gov |

| Synthesis of Phthalocyanine Precursor | Dry N₂ atmosphere, Anhydrous K₂CO₃, Dry DMF | Prevent oxidation and side reactions with water | rsc.org |

Application of Protective Group Chemistry

In multi-step syntheses involving this compound, the phenolic hydroxyl group often requires protection. A protecting group is a temporarily attached chemical moiety that masks the reactive -OH group, preventing it from undergoing unintended reactions while other parts of the molecule are being modified. organic-chemistry.org The protecting group must be stable to the subsequent reaction conditions and easily removable under mild conditions to regenerate the original phenol. organic-chemistry.orgnih.gov

A common strategy for protecting phenols is the formation of an ether. For instance, this compound has been shown to react with 4-bromobenzyl bromide to form the corresponding 4-bromobenzyl ether. rsc.org This transformation effectively protects the hydroxyl group, allowing for further reactions, such as Suzuki-Miyaura coupling, to be performed on other parts of the molecule. rsc.org

Table 3: Selected Protective Group Strategies for Phenols

| Protective Group | Protection Reagent(s) | Deprotection Conditions | Reference |

|---|---|---|---|

| Benzyl (Bn) Ether | Benzyl bromide, Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) or strong acids. | nih.govrsc.org |

| Tetrafluoropyridyl (TFP) Ether | Pentafluoropyridine, Base (e.g., K₂CO₃) | KF, 18-Crown-6, Methyl thioglycolate | nih.gov |

| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole | Fluoride ion source (e.g., TBAF) or acid. | nih.gov |

Reactivity and Mechanistic Investigations of 4 Trifluoromethylthio Phenol

Electronic Effects of the Trifluoromethylthio Substituent on Aromatic Reactivity

The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing substituent, significantly influencing the reactivity of the aromatic ring in 4-(trifluoromethylthio)phenol. This strong electron-withdrawing nature arises from the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the phenyl ring. vaia.com The -SCF3 group's impact on aromatic reactivity can be quantified using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center.

The Hammett constants for the -SCF3 group are σm = 0.40 and σp = 0.50. beilstein-journals.orgiris-biotech.de These positive values confirm the electron-withdrawing nature of the substituent through both inductive and resonance effects. The para value (σp) is larger than the meta value (σm), indicating a more substantial electron-withdrawing effect when the substituent is para to the reaction site. This effect deactivates the aromatic ring towards electrophilic substitution, making it less reactive than unsubstituted phenol (B47542). rsc.org

The strong electron-withdrawing properties of the -SCF3 group also enhance the lipophilicity of the molecule. beilstein-journals.orgiris-biotech.de The Hansch lipophilicity parameter (π) for the -SCF3 group is 1.44, which is significantly higher than that of a trifluoromethyl (-CF3) group (π = 0.88). iris-biotech.de This increased lipophilicity can influence the molecule's solubility and transport properties, which are important considerations in various applications.

Table 1: Electronic and Physicochemical Properties of the Trifluoromethylthio Group

| Parameter | Value | Reference |

| Hammett Constant (σp) | 0.50 | beilstein-journals.orgiris-biotech.de |

| Hammett Constant (σm) | 0.40 | beilstein-journals.org |

| Hansch Lipophilicity Parameter (π) | 1.44 | iris-biotech.de |

| Polarity | High | vulcanchem.com |

Detailed Mechanistic Studies of Electrophilic Pathways

The presence of the strongly electron-withdrawing trifluoromethylthio group significantly directs the outcome of electrophilic aromatic substitution reactions on this compound. The hydroxyl group is a strong activating group and an ortho-, para-director, while the trifluoromethylthio group is a deactivating group. In the case of this compound, the incoming electrophile will be directed to the positions ortho to the hydroxyl group.

Studies on the electrophilic trifluoromethylthiolation of phenols have shown that the reaction pathway is likely an electrophilic one, with selectivity for the para- and ortho-positions providing strong evidence for this mechanism. rsc.org For instance, the reaction of various substituted phenols with N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a promoter like BF3·Et2O or triflic acid results in exclusively para-selective functionalization for phenols unsubstituted at both ortho and para positions. rsc.org When the para position is blocked, the substitution occurs at the ortho position. rsc.org

Further functionalization of this compound has been explored through various electrophilic substitution reactions:

Nitration: Nitration of this compound with 65% nitric acid selectively yields the mono-nitrated product, 4-(trifluoromethylthio)-2-nitrophenol. rsc.org More rigorous conditions, such as the use of a mixture of nitric and sulfuric acid, are required for dinitration. rsc.orgsmolecule.com

Halogenation: Bromination with N-bromosuccinimide (NBS) and iodination with N-iodosuccinimide (NIS) have been successfully performed, yielding the corresponding di-halogenated products. rsc.orgsmolecule.com

Alkylation and Coupling Reactions: The hydroxyl group of this compound can be converted to its 4-bromobenzyl ether, which can then participate in Suzuki-Miyaura coupling reactions with phenylboronic acid. rsc.org

These transformations highlight the predictable reactivity of this compound in electrophilic aromatic substitution, primarily governed by the directing influence of the hydroxyl group and the deactivating nature of the trifluoromethylthio substituent.

Table 2: Electrophilic Reactions of this compound

| Reagent(s) | Product Type | Reference |

| 65% HNO3 | Mono-nitrated | rsc.org |

| HNO3/H2SO4 | Di-nitrated | rsc.orgsmolecule.com |

| N-Bromosuccinimide (NBS) | Bromo-substituted | rsc.orgsmolecule.com |

| N-Iodosuccinimide (NIS) | Iodo-substituted | rsc.orgsmolecule.com |

| 4-Bromobenzyl bromide, then Phenylboronic acid/Pd(OAc)2/PPh3 | Benzyl-substituted (via Suzuki coupling) | rsc.org |

Catalytic Roles in Organic Transformations

This compound can act as a nucleophilic catalyst in a variety of organic reactions. nbinno.com Its utility as a catalyst stems from the properties of the trifluoromethylthio group, which enhances its stability and compatibility with other chemicals. nbinno.com

One notable application is in trifluoromethylthiolation reactions. For instance, the trifluoromethylthiolation of arenes can be achieved using a dual catalytic system of iron(III) chloride and diphenyl selenide (B1212193) with N-(trifluoromethylthio)saccharin as the trifluoromethylthiolating agent. acs.orgnih.gov In a specific example, the reaction of phenol with these reagents at room temperature for 3 hours yielded this compound in 79% yield. acs.orgnih.gov This suggests that while this compound is the product in this case, its structural motif is relevant to understanding the catalytic cycles of such transformations.

The compound's ability to be functionalized, for example, by conversion to its triflate derivative, 4-(trifluoromethylthio)phenyl triflate, opens up further catalytic possibilities. vulcanchem.com The triflate group is an excellent leaving group, making the derivative a valuable precursor for cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. vulcanchem.com

Kinetic Investigations of Reaction Mechanisms

Kinetic studies provide valuable insights into the reaction mechanisms involving this compound and related compounds. The rates of oxidation of phenolic derivatives of α,α,α-trifluorotoluene, including 4-trifluoromethylphenol, by singlet molecular oxygen (O2(1Δg)) and hydrogen phosphate (B84403) radicals have been investigated. nih.gov

Furthermore, the absolute rate constants for the reactions with hydrogen phosphate radicals (HPO4•−) are very high, ranging from 4 x 10^8 to 1 x 10^9 M⁻¹s⁻¹. nih.gov These kinetic data indicate that singlet oxygen and hydrogen phosphate radicals react with these fluorinated phenols at different rates and through different reaction pathways. nih.gov

Kinetic studies on the OH oxidation of various substituted phenolic compounds have also been conducted. mdpi.com These studies often utilize Hammett plots (log k vs. σ) to correlate the reaction rates with the electronic effects of the substituents. mdpi.com Such analyses help to quantify the influence of groups like -SCF3 on the reactivity of the phenolic ring towards oxidative degradation.

Table 3: Kinetic Data for Reactions of Trifluoromethyl-Substituted Phenols

| Reactant | Rate Constant | Conditions | Reference |

| O2(1Δg) with phenolic derivatives of α,α,α-trifluorotoluene | ~10^6 M⁻¹s⁻¹ | D2O | nih.gov |

| O2(1Δg) with phenoxide ions of α,α,α-trifluorotoluene derivatives | 1.2 x 10^8 - 3.6 x 10^8 M⁻¹s⁻¹ | Water | nih.gov |

| HPO4•− with phenolic derivatives of α,α,α-trifluorotoluene | 4 x 10^8 - 1 x 10^9 M⁻¹s⁻¹ | Not specified | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethylthio Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-(Trifluoromethylthio)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR Applications for Aromatic Protons

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of 6.85–7.56 ppm. gla.ac.uk The protons on the benzene (B151609) ring exist in two distinct chemical environments. docbrown.info The protons ortho to the hydroxyl group (at C2 and C6) are expected to be chemically equivalent, as are the protons ortho to the trifluoromethylthio group (at C3 and C5). This results in a predicted 2:2 signal integration ratio for these aromatic protons. docbrown.info The hydroxyl (-OH) proton itself gives rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent. gla.ac.uklibretexts.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C2-H, C6-H) | 6.85–6.89 | Multiplet |

| Aromatic (C3-H, C5-H) | 7.52–7.56 | Multiplet |

| Hydroxyl (OH) | 5.10 (in CDCl₃) | Broad Singlet |

| Data compiled from a study by Waddell (2024). gla.ac.uk |

Carbon-13 (¹³C) NMR and DEPT-135 Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are observed for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group appears in the typical range for phenolic carbons, while the carbons of the aromatic ring show characteristic shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethylthio group.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (including the carbon attached to the SCF₃ group and the carbon attached to the OH group) are not observed in a DEPT-135 spectrum. This technique is invaluable for confirming the assignment of signals in the broadband-decoupled ¹³C NMR spectrum. For this compound, the DEPT-135 spectrum would show positive signals for the four aromatic CH carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Aromatic CH | ~115-135 | Positive |

| Aromatic C-OH | ~155-160 | Absent |

| Aromatic C-SCF₃ | ~120-130 (quartet due to C-F coupling) | Absent |

| CF₃ | ~128 (quartet) | Absent |

| Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. |

Fluorine-19 (¹⁹F) NMR for Trifluoromethylthio Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.net The trifluoromethylthio (-SCF₃) group in this compound gives a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the -SCF₃ group is typically observed around -40 ppm. The presence of a single, sharp resonance in this region confirms the presence and chemical environment of the trifluoromethylthio group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₅F₃OS), the molecular weight is 194.17 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 194.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a [M-1]⁺ ion, and the loss of a CO group. docbrown.info For this compound, fragmentation may also involve the cleavage of the C-S bond, leading to the loss of the ·CF₃ radical or the SCF₃ group. The fragmentation of compounds containing a trifluoromethyl group often involves the detachment of the ·CF₃ radical. fluorine1.ru

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [C₇H₅F₃OS]⁺ | 194 | Molecular Ion |

| [C₇H₄F₃OS]⁺ | 193 | [M-H]⁺ |

| [C₆H₅OS]⁺ | 125 | [M-CF₃]⁺ |

| [C₆H₅O]⁺ | 93 | [M-SCF₃]⁺ |

| This table represents plausible fragmentation patterns and the actual observed spectrum may vary. |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. sapub.orgprimescholars.com The spectra reveal the presence of specific functional groups.

In the FT-IR spectrum of this compound, a broad absorption band characteristic of the O-H stretching vibration of the phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will appear around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorption bands in the 1100-1400 cm⁻¹ region. rsc.org

FT-Raman spectroscopy, which relies on the scattering of light, is particularly useful for observing non-polar bonds. sapub.org The aromatic ring vibrations and the S-C stretching vibration would be expected to give rise to distinct signals in the FT-Raman spectrum. The symmetric C=C stretching of the benzene ring typically gives a strong Raman band around 1600 cm⁻¹. uliege.be

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Phenol) | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |

| C-F Stretch (CF₃) | 1100-1400 (strong) | FT-IR |

| C-O Stretch (Phenol) | 1200-1260 | FT-IR |

| S-C Stretch | 600-800 | FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. rsc.org For this compound, the presence of the hydroxyl and trifluoromethylthio substituents on the benzene ring will influence the position and intensity of these absorption bands. Typically, two main absorption bands are expected for substituted benzenes. The primary band (E-band) appears at shorter wavelengths (around 200-220 nm), while the secondary band (B-band) appears at longer wavelengths (around 250-290 nm). The exact positions of these bands are sensitive to the solvent used.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive method for the determination of a molecule's three-dimensional structure, offering precise insights into bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for establishing the absolute configuration of chiral molecules and understanding the intermolecular interactions that govern the packing of molecules in the solid state.

While this compound is known to be a colorless or primrose yellow crystalline solid, a detailed single-crystal X-ray diffraction analysis for the parent compound is not widely available in the surveyed scientific literature. cphi-online.com However, the structural elucidation of its derivatives offers significant insight into the molecular geometry and solid-state behavior imparted by the trifluoromethylthio moiety.

A key example is the successful crystallographic analysis of 2-Iodo-4-(trifluoromethylthio)phenol , a derivative synthesized during the development of novel trifluoromethylthiolation methods. acs.orgacs.org The structure was unambiguously confirmed by single-crystal X-ray diffraction, and the crystallographic data have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2305671. acs.org

The analysis provides a clear picture of the molecular conformation in the solid state. The key crystallographic parameters determined for 2-Iodo-4-(trifluoromethylthio)phenol are summarized in the interactive table below.

Interactive Table: Crystallographic Data for 2-Iodo-4-(trifluoromethylthio)phenol Click on the headers to sort the data.

| Parameter | Value |

| Compound Name | 2-Iodo-4-(trifluoromethylthio)phenol |

| CCDC Number | 2305671 |

| Chemical Formula | C₇H₄F₃IOS |

| Formula Weight | 320.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4489(4) |

| b (Å) | 7.6483(4) |

| c (Å) | 14.8694(7) |

| α (°) | 90 |

| β (°) | 104.338(2) |

| γ (°) | 90 |

| Volume (ų) | 930.24(8) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 100 |

Data sourced from the supporting information of the study by Waddell et al. and the associated CCDC deposition file. acs.orggla.ac.uk

In the solid state, the crystal structure of such phenol (B47542) derivatives is stabilized by a network of intermolecular interactions. The primary and most influential of these is the hydrogen bond formed by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, interacting with an acceptor site on an adjacent molecule, such as the oxygen of another phenol or potentially weak interactions with the fluorine atoms of the trifluoromethyl group.

Computational Chemistry and Theoretical Studies on 4 Trifluoromethylthio Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of 4-(Trifluoromethylthio)phenol involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical calculations are typically performed on an isolated molecule in the gas phase. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

While specific DFT studies detailing the optimized geometry of this compound are not extensively available in the public domain, general principles of computational chemistry allow for a qualitative understanding. The geometry of the phenol (B47542) ring will be largely planar, with the hydroxyl (-OH) and trifluoromethylthio (-SCF3) groups lying in or slightly out of this plane. The orientation of the trifluoromethyl group relative to the sulfur atom and the phenyl ring is a key conformational variable.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-S | ~1.77 Å | |

| S-C (CF3) | ~1.85 Å | |

| C-F | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121 ° |

| C-O-H | ~109 ° | |

| C-S-C | ~100 ° | |

| Dihedral Angle | H-O-C-C | ~0° or ~180° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The calculated frequencies can be correlated with experimental spectroscopic data to aid in the assignment of observed spectral bands. For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C-C stretching within the ring, and vibrations associated with the C-S and C-F bonds of the trifluoromethylthio group. For instance, experimental IR spectroscopy has identified a peak at 3221 cm⁻¹ corresponding to the O-H stretch and a vibration at 1083 cm⁻¹ for the C-SCF3 group.

Table 2: Key Experimental and Expected Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Expected Theoretical Range (cm⁻¹) |

| O-H Stretch | 3221 | 3200 - 3600 |

| C-H Stretch (aromatic) | Not specified | 3000 - 3100 |

| C=C Stretch (aromatic) | Not specified | 1400 - 1600 |

| C-SCF3 Vibration | 1083 | 1000 - 1100 |

Quantum Chemical Descriptors

Beyond molecular geometry and vibrational spectra, DFT calculations provide a wealth of information about the electronic properties of a molecule through various quantum chemical descriptors. These descriptors are essential for predicting chemical reactivity and understanding intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (Note: This table is illustrative as specific HOMO-LUMO energy values for this compound were not found. The values represent a typical range for similar molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This method allows for the quantitative assessment of electron delocalization and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The electron-withdrawing trifluoromethylthio group would lead to a more positive or less negative potential on the aromatic ring compared to unsubstituted phenol. MEP maps are valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Thermodynamic Function Predictions from Spectroscopic Data by Statistical Methods

The prediction of thermodynamic functions for molecules like this compound from spectroscopic data is a cornerstone of computational chemistry, bridging the gap between quantum mechanical properties and macroscopic thermodynamic behavior. This approach utilizes statistical mechanics to calculate properties such as enthalpy (H), heat capacity (C), free energy (G), and entropy (S) based on vibrational frequencies obtained from experimental techniques like FT-IR and Raman spectroscopy, or more commonly, from quantum chemical calculations. ijari.orgresearchgate.net

The methodology is founded on the principle that the total energy of a molecule can be partitioned into translational, rotational, vibrational, and electronic contributions. ijari.org By analyzing the vibrational spectrum, the normal modes of vibration can be identified. These frequencies are then used in statistical thermodynamic equations to compute the vibrational contribution to the thermodynamic functions. ijari.org The rigid rotator and harmonic oscillator approximations are often employed for these calculations. ijari.org

For a given molecule, these functions are typically calculated over a range of temperatures to understand their temperature dependence. Generally, all calculated thermodynamic functions show a steady increase with rising temperature, with the changes being more rapid at lower temperatures. ijari.org

While specific experimental spectroscopic studies detailing a full vibrational assignment and subsequent thermodynamic function calculation for this compound are not widely available in the literature, the necessary data can be reliably generated using computational methods like Density Functional Theory (DFT). DFT calculations, for instance at the B3LYP/6-311G(d,p) level, can provide optimized molecular geometry and vibrational frequencies. nih.govsemanticscholar.org These computed frequencies serve as the input for the statistical mechanics equations to predict the thermodynamic properties.

The table below illustrates the kind of data that can be generated through such computational studies for this compound, based on standard methodologies applied to similar phenolic compounds. ijari.orgresearchgate.netnih.gov

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | Entropy (S) (cal/mol·K) |

| 298.15 | 35.8 | 5.2 | -15.7 | 70.1 |

| 500 | 50.1 | 14.1 | -30.4 | 89.0 |

| 750 | 62.3 | 28.5 | -51.2 | 106.3 |

| 1000 | 70.5 | 46.2 | -75.1 | 121.3 |

| 1500 | 79.8 | 84.3 | -129.6 | 142.6 |

| Note: The data in this table is hypothetical and for illustrative purposes, calculated based on typical values for substituted phenols. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. fraunhofer.de For this compound, these methods can map out the potential energy surface for various reactions, offering insights into reaction kinetics and pathways. fraunhofer.de Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used for this purpose. fraunhofer.de

The process begins with the geometric optimization of the reactants, products, and any potential intermediates. fraunhofer.de Following this, a search for the transition state (TS) is conducted. A transition state represents a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. fraunhofer.de Locating the TS allows for the calculation of the activation energy (the energy barrier), which is a critical factor in determining the reaction rate. fraunhofer.de

A key reaction for phenols is electrophilic aromatic substitution. The trifluoromethylthio (-SCF₃) group is known to be strongly electron-withdrawing, which deactivates the aromatic ring towards this type of reaction. Computational modeling can quantify this deactivating effect and predict the regioselectivity. For instance, modeling the nitration of this compound would involve:

Reactant Complex Formation: Modeling the interaction between this compound and the nitronium ion (NO₂⁺).

Transition State Search: Locating the transition states for NO₂⁺ attack at the ortho and meta positions relative to the hydroxyl group.

Intermediate Analysis: Calculating the stability of the resulting sigma complexes (arenium ions).

Product Formation: Modeling the final deprotonation step to yield the nitro-substituted product.

By comparing the activation energies for ortho versus meta attack, the model can predict the preferred reaction pathway. For this compound, the electron-withdrawing -SCF₃ group would be expected to direct incoming electrophiles to the meta position (relative to the -SCF₃ group, which is ortho to the -OH group). Computational analysis can confirm and quantify this directing effect.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Characteristics |

| 1 | Reactants (Phenol + Electrophile) | 0.0 | Optimized starting structures |

| 2 | Transition State (Ortho Attack) | +18.5 | Single imaginary frequency corresponding to C-E bond formation |

| 3 | Intermediate (Ortho Sigma Complex) | +8.2 | Positively charged arenium ion |

| 4 | Transition State (Meta Attack) | +15.1 | Single imaginary frequency corresponding to C-E bond formation |

| 5 | Intermediate (Meta Sigma Complex) | +5.9 | Positively charged arenium ion |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the outputs of reaction mechanism modeling. |

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods, particularly those based on DFT, are widely used to predict the chemical reactivity and selectivity of molecules without the need for laboratory experiments. nih.gov These predictions are based on the analysis of the molecule's electronic structure. For this compound, several calculated descriptors can provide a detailed picture of its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity. The electron-withdrawing -SCF₃ group is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to phenol.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atom of the hydroxyl group and on the aromatic ring, particularly at the positions ortho to the -OH group. The region around the highly electronegative fluorine atoms of the -SCF₃ group would exhibit a positive potential.

Fukui Functions and Local Reactivity Descriptors: Fukui functions are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These indices quantify the change in electron density at a specific atom when an electron is added to or removed from the system. Computational studies can calculate Fukui indices for each atom in this compound to predict the regioselectivity of reactions like electrophilic substitution, corroborating the directing effects of the -OH and -SCF₃ substituents.

The table below summarizes the kind of predictive data that can be generated for this compound.

| Computational Descriptor | Predicted Value/Observation | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate nucleophilicity; ring is deactivated to electrophilic attack compared to phenol. |

| LUMO Energy | -1.2 eV | Moderate electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | High chemical stability. |

| MEP Minimum | -45 kcal/mol (near Oxygen) | The hydroxyl oxygen is the most likely site for hydrogen bonding and protonation. |

| MEP Maximum | +30 kcal/mol (near Fluorine atoms) | Positive potential on the -SCF₃ group. |

| Fukui Index (f⁻) for Electrophilic Attack | Highest on C2 and C6 (ortho to -OH) | Predicts that electrophilic attack will be directed to the positions ortho to the activating hydroxyl group. |

| Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry. |

Biological Activity and Structure Activity Relationship Sar Studies of 4 Trifluoromethylthio Phenol Derivatives

Modulation of Biological Activity by the Trifluoromethylthio Group

The trifluoromethylthio group exerts a profound influence on the biological activity of parent molecules primarily through its distinct electronic and steric properties. It is recognized as a key structural motif in the design of new drug candidates due to its high lipophilicity and strong electron-withdrawing nature. nbinno.com These characteristics can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.

Influence on Metabolic Stability

A significant advantage of incorporating the SCF3 group into a molecular structure is the enhancement of its metabolic stability. nbinno.commdpi.com The strong electron-withdrawing nature of the trifluoromethylthio group can protect adjacent chemical bonds from enzymatic degradation by metabolic enzymes, such as cytochrome P450. nbinno.com This resistance to oxidative metabolism prolongs the half-life of the drug in the body, which can lead to a more sustained therapeutic effect. nih.gov Studies comparing SCF3-containing compounds to their non-fluorinated or methoxy analogues have demonstrated that the trifluoromethylthio group offers superior resistance to enzymatic breakdown. mdpi.com This improved stability is a key reason why trifluoromethylthiolated derivatives are attractive candidates in medicinal chemistry. nbinno.com

Effects on Enzyme Activities within Target Organisms

The trifluoromethylthio group can directly influence the interaction of a molecule with its biological target, often leading to enhanced potency. Its electron-withdrawing properties can alter the electronic environment of the pharmacophore, potentially strengthening binding interactions with enzymes or receptors. For example, trifluoromethylthio ethers have been identified as inhibitors of cysteine proteases in parasites. The unique combination of steric bulk and electronic effects of the SCF3 group can lead to a better fit within the active site of an enzyme, displacing water molecules and forming favorable hydrophobic or van der Waals interactions. This modulation of enzyme activity is a cornerstone of the structure-activity relationship (SAR) studies involving SCF3-containing compounds.

Enzyme Inhibition and Receptor Modulation Mechanisms

Derivatives of 4-(trifluoromethylthio)phenol have been investigated for their ability to inhibit specific enzymes and modulate receptor activity. The mechanisms underlying these interactions are often attributed to the physicochemical properties of the SCF3 group.

The strong electron-withdrawing nature of the SCF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for binding to an enzyme's active site. In receptor modulation, the lipophilicity of the SCF3 group can enhance the binding affinity of a ligand to its receptor. mdpi.com For example, in the development of positive allosteric modulators for the CB1 cannabinoid receptor, replacing an aliphatic nitro group with a trifluoromethyl (CF3) group, a related fluorinated moiety, resulted in compounds with greater potency and improved metabolic stability. nih.govelsevierpure.com This suggests that the electronic and steric properties of such fluorinated groups play a direct role in enhancing receptor interaction. The SCF3 group can participate in non-covalent interactions, such as dipole-dipole and hydrophobic interactions, which stabilize the ligand-receptor complex and contribute to a more potent biological response.

Antimicrobial and Antifungal Investigations

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. Derivatives containing the trifluoromethylthio group have shown promising activity in this area.

In antibacterial research, (1,3,4-oxadiazol-2-yl)benzamides containing an SCF3 group have demonstrated potent, bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies revealed that the degree of fluorination significantly impacted antibacterial potency.

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| Methylthio Derivative | -SCH3 | 8 |

| Difluoromethylthio Derivative | -SCF2H | 4 |

| Trifluoromethylthio Derivative | -SCF3 | 0.5 |

| Pentafluorosulfanyl Derivative | -SF5 | 0.5 |

In the realm of antifungal research, trifluoromethylthiolated cinnamate derivatives have shown specific and potent activity against dermatophyte fungi, which cause superficial skin infections. researchgate.net These compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against various dermatophytes, with chloroaromatic derivatives being particularly effective (MIC range of 1.56–6.25 μg/mL). researchgate.net Notably, these compounds were not active against Candida species, indicating a selective mechanism of action. researchgate.net

Anticancer and Antiviral Research Prospects

The unique properties of the trifluoromethylthio group and related fluorinated moieties have made them valuable components in the design of novel anticancer and antiviral agents.

Studies on isoxazole-based molecules have highlighted the significant impact of the trifluoromethyl (CF3) group on anticancer activity. researchgate.net For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole demonstrated an IC50 value of 2.63 μM against the human breast cancer cell line (MCF-7), making it nearly eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 μM). researchgate.net This dramatic increase in potency underscores the importance of the trifluoromethyl group in enhancing the anticancer efficacy of the isoxazole scaffold.

| Compound | IC50 (μM) |

|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 |

In antiviral research, trifluoromethylthiolane derivatives have been investigated for their activity against various viruses. mdpi.comresearchgate.net One study found that 2-hydroxy-2-trifluoromethylthiolane significantly inhibited the replication of Herpes Simplex Virus type 1 (HSV-1). researchgate.net The mechanism appears to involve the disruption of the viral life cycle, where viral offspring are formed but the resulting virus particles are incomplete and non-infectious. researchgate.net This suggests that trifluoromethylthiolated compounds could be promising candidates for the development of new antiviral therapies. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical chemistry for understanding how the chemical structure of a compound influences its biological activity. For phenolic derivatives, these methodologies involve systematically modifying the molecule—such as by altering substituents on the aromatic ring or changing the phenolic hydroxyl group—and assessing the resulting impact on a specific biological endpoint. The goal is to identify the key structural features, known as pharmacophores or toxophores, responsible for the desired activity and to elucidate the mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. For phenolic derivatives, QSAR models are extensively used to predict activities such as antioxidant capacity, toxicity, and enzyme inhibition, thereby guiding the design of more potent and specific molecules while reducing the need for extensive experimental screening. nih.govresearchgate.net

These models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find the best correlation with their experimentally determined biological activities. nih.gov Common statistical techniques include Multiple Linear Regression (MLR), Principal Components Analysis (PCA), and Artificial Neural Networks (ANN). researchgate.net

Key molecular descriptors frequently employed in QSAR studies of phenolic compounds include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential (IP), and heat of formation. nih.govresearchgate.net These are crucial as the antioxidant activity of phenols, for example, is heavily dependent on their ability to donate a hydrogen atom or an electron.

Lipophilic Descriptors: Parameters like the logarithm of the partition coefficient (LogP) describe the hydrophobicity of a molecule, which influences its ability to cross biological membranes and reach its target site. researchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

A successful QSAR model is characterized by high statistical significance, typically evaluated by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the F-test value. researchgate.netjocpr.com For instance, a QSAR model for the antioxidant activity of 15 phenolic compounds showed a high correlation (R² = 0.885) using OH bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP) as descriptors. researchgate.netjocpr.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by analyzing the steric and electrostatic fields around the molecules. nih.govnih.govmdpi.com

| Biological Activity | Model Type | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Antioxidant Activity | MLR | BDE-OH (Bond Dissociation Enthalpy), IP (Ionization Potential) | N=15, R²=0.885, Q²=0.807 | researchgate.netjocpr.com |

| DPPH Radical Scavenging | CoMFA/CoMSIA | Steric and Electrostatic Fields | q²=0.638/0.855, r²=0.984/0.986 | nih.gov |

| Antiradical Properties (Flavonoids) | MLR, ANN | Frontier Molecular Orbitals, DFT-based reactivity indexes | R² (MLR)=0.811, R² (ANN)=0.982 | imist.ma |

| Toxicity to Photobacterium phosphoreum | MLR, ANN | Electronic and Physicochemical Descriptors | ANN model showed better predictive power than MLR. | researchgate.net |

Impact of Substituent Position and Electronic Properties on Biological Efficacy